molecular formula C9H6BrFN2 B136931 4-bromo-5-(2-fluorophenyl)-1H-pyrazole CAS No. 149739-37-7

4-bromo-5-(2-fluorophenyl)-1H-pyrazole

Cat. No. B136931
CAS RN: 149739-37-7
M. Wt: 241.06 g/mol
InChI Key: BUXFOPVDJITVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-5-(2-fluorophenyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 4-bromo-5-(2-fluorophenyl)-1H-pyrazole is not fully understood, but research suggests that it may work by inhibiting certain enzymes or proteins in the body. For example, research has shown that it can inhibit the activity of matrix metalloproteinase-2 (MMP-2), which is involved in the progression of cancer. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-5-(2-fluorophenyl)-1H-pyrazole have been extensively studied. Research has shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, 4-bromo-5-(2-fluorophenyl)-1H-pyrazole has been shown to have insecticidal activity, with research showing that it can effectively kill mosquitoes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-5-(2-fluorophenyl)-1H-pyrazole in lab experiments is its potential as a multi-functional agent. It has been shown to have anti-cancer, anti-inflammatory, and insecticidal properties, making it a versatile compound. Additionally, it has been shown to have low toxicity in animal models, which makes it a promising candidate for further research.
However, there are also limitations to using 4-bromo-5-(2-fluorophenyl)-1H-pyrazole in lab experiments. One of the main limitations is its solubility, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-bromo-5-(2-fluorophenyl)-1H-pyrazole. One potential direction is to explore its potential as an anti-cancer agent in more detail, including its efficacy against different types of cancer and potential side effects. Another direction is to investigate its potential as an anti-inflammatory agent in more detail, including its mechanism of action and potential applications in treating inflammatory diseases. Additionally, research could be conducted to explore its potential as a pesticide, including its effectiveness against different pests and potential environmental impacts.

Synthesis Methods

The synthesis of 4-bromo-5-(2-fluorophenyl)-1H-pyrazole can be achieved using different methods. One of the commonly used methods involves the reaction of 2-fluorobenzaldehyde and 4-bromo-3-nitropyrazole in the presence of a catalyst such as potassium carbonate. The resulting intermediate is then reduced to yield 4-bromo-5-(2-fluorophenyl)-1H-pyrazole. Other methods involve the use of different reagents and catalysts, but the overall process involves the reaction of 2-fluorobenzaldehyde and 4-bromo-3-nitropyrazole.

Scientific Research Applications

4-bromo-5-(2-fluorophenyl)-1H-pyrazole has been used in various scientific research applications. It has been studied for its potential as an anti-cancer agent, with research showing that it can inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with research showing that it can reduce inflammation in animal models. Additionally, 4-bromo-5-(2-fluorophenyl)-1H-pyrazole has been studied for its potential as a pesticide, with research showing that it can effectively kill pests such as mosquitoes.

properties

IUPAC Name

4-bromo-5-(2-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-5-12-13-9(7)6-3-1-2-4-8(6)11/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXFOPVDJITVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621821
Record name 4-Bromo-5-(2-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-(2-fluorophenyl)-1H-pyrazole

CAS RN

149739-37-7
Record name 4-Bromo-5-(2-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.